molecular formula C15H16BrNO4S B2487385 6-bromo-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one CAS No. 950280-67-8

6-bromo-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one

Cat. No.: B2487385
CAS No.: 950280-67-8
M. Wt: 386.26
InChI Key: BGSBORCKANRXBG-UHFFFAOYSA-N
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Description

6-bromo-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one typically involves multiple steps, including bromination, sulfonylation, and cyclization reactions. One common synthetic route starts with the bromination of a suitable chromenone precursor, followed by the introduction of the sulfonyl group using sulfonyl chloride and a base. The final step involves the addition of the piperidine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromine atom or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-bromo-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-6-(3-methylpiperidin-1-yl)pyridine
  • 3-bromo-2-(4-methylpiperidin-1-yl)pyridine
  • 3-bromo-5-(3-methylpiperidin-1-yl)pyridine

Uniqueness

6-bromo-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is unique due to its combination of a chromenone core with a bromine atom, a sulfonyl group, and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-bromo-3-(3-methylpiperidin-1-yl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO4S/c1-10-3-2-6-17(9-10)22(19,20)14-8-11-7-12(16)4-5-13(11)21-15(14)18/h4-5,7-8,10H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSBORCKANRXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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